molecular formula C18H17N3O4S B7856080 ABT-751 CAS No. 857447-92-8

ABT-751

货号: B7856080
CAS 编号: 857447-92-8
分子量: 371.4 g/mol
InChI 键: URCVCIZFVQDVPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ABT-751 is an orally bioavailable antimitotic agent . It binds to the colchicine site on β-tubulin and inhibits the polymerization of microtubules . This disruption of microtubule dynamics leads to a cell cycle arrest and apoptotic cell death .


Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O4S . The molecular weight is 371.41 . The structure includes a sulfonamide group, which is crucial for its antimitotic activity .


Chemical Reactions Analysis

This compound exhibits antiproliferative activity when tumor cells are exposed to it for ≥12 hours . The efficacious concentrations of this compound determined in preclinical tumor models were 0.5 to 1.5 .


Physical and Chemical Properties Analysis

This compound is a pink to purple powder . It is soluble in DMSO at a concentration of ≥15 mg/mL . It should be stored at a temperature of 2-8°C .

科学研究应用

1. 血液系统恶性肿瘤中的抗肿瘤活性

  • ABT-751 已被研究用于治疗血液系统恶性肿瘤的疗效。一项 1 期研究突出了其在晚期骨髓增生异常综合征和复发或难治性急性白血病患者中的潜力。该研究观察到患者的血液学改善,表明其在急性白血病中的实用性 (Yee 等,2005 年).

2. 癌细胞中的作用机制

  • 对肝细胞癌来源的 Huh-7 细胞的研究表明,this compound 可以导致微管失调,从而导致细胞凋亡。这项研究还表明 this compound 在诱导自噬作为对细胞损伤的保护性反应中的作用 (Wei 等,2016 年).

3. 药代动力学和安全性

  • This compound 的药代动力学和安全性概况已得到广泛研究。一项 1 期试验揭示了其在难治性实体瘤患者中的最大耐受剂量、剂量限制性毒性和药代动力学的详细信息 (Hande 等,2006 年).

4. 在儿童癌症模型中的疗效

  • This compound 在儿童癌症模型中显示出有希望的结果。一项针对各种儿童癌症模型(包括神经母细胞瘤和横纹肌肉瘤)评估 this compound 的研究发现,肿瘤明显消退,表明其在儿童肿瘤学中的潜力 (Morton 等,2007 年).

5. 临床开发中的药物遗传学

  • 已经探索了药物遗传学在 this compound 开发中的作用。一项研究调查了其药代动力学变异性的遗传决定因素,突出了个性化医疗在其临床应用中的重要性 (Innocenti 等,2013 年).

6. 抗血管特性

  • This compound 还表现出抗血管特性,破坏肿瘤脉管系统。这在使用动态对比增强磁共振成像在大鼠皮下肿瘤模型中进行的研究中得到证实 (Luo 等,2009 年).

7. 在肺癌中的联合治疗

  • 一项研究调查了 this compound 与培美曲塞联合用于晚期或转移性非小细胞肺癌。虽然显示出耐受性,但它并没有显着改善未选择患者的预后,表明需要进一步研究 (Rudin 等,2011 年).

8. 葡萄糖醛酸结合和代谢物分析

  • This compound 的代谢,特别是其葡萄糖醛酸结合,已被研究以更好地了解其药代动力学。为此开发了一种液相色谱/串联质谱法 (Rudek 等,2006 年).

9. 增强细胞毒性疗法

  • This compound 已被证明可以增强标准细胞毒性疗法在各种肿瘤异种移植模型中的疗效,包括肺癌和结肠癌。这表明其作为联合化疗方案一部分的潜力 (Jorgensen 等,2007 年).

10. 在尿路上皮癌中的作用

  • 一项针对尿路上皮癌来源细胞的研究表明,this compound 诱导了多种抗癌作用,包括细胞停滞、细胞周期停滞和细胞凋亡,突出了其广泛的抗癌潜力 (Dehghanian 等,2021 年).

作用机制

Target of Action

ABT-751, also known as E7010, is a novel, orally bioavailable sulfonamide antimitotic compound . The primary target of this compound is β-tubulin . Tubulin is a globular protein and is the main component of microtubules, which are a vital part of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .

Mode of Action

This compound binds to the colchicine site on β-tubulin . This binding inhibits the polymerization of microtubules, thereby preventing the formation of the mitotic spindle necessary for cell division . As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cellular apoptosis .

Biochemical Pathways

The inhibition of microtubule polymerization by this compound affects several biochemical pathways. It triggers autophagy and apoptosis, downregulates the mechanistic target of rapamycin kinase (MTOR), and upregulates several pro-apoptotic proteins involved in extrinsic and intrinsic apoptotic pathways . Furthermore, this compound suppresses the transcription and subsequent translation of S-phase kinase associated protein 2 (SKP2) through the inhibition of the NFκB signaling pathway .

Pharmacokinetics

This compound exhibits dose-proportional and time-independent pharmacokinetics . It is rapidly absorbed with a peak plasma concentration (Tmax) of about 2 hours . There is minimal accumulation of this compound after multiple once-daily (q.d.) and twice-daily (b.i.d.) doses . This compound metabolism occurs primarily by glucuronidation and sulfation .

Result of Action

The binding of this compound to β-tubulin and the subsequent inhibition of microtubule polymerization result in the arrest of the cell cycle at the G2/M phase, leading to cellular apoptosis . This effectively prevents cell division . This compound has shown activity against melanoma cell lines and models of multi-drug resistance (MDR) at physiologically relevant concentrations .

Action Environment

The action of this compound can be influenced by the overexpression of drug efflux transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance protein 3 (MDR3) . This compound is capable of overcoming multi-drug resistance (MDR) and is proposed as an alternative to taxane-based therapies .

未来方向

ABT-751 has shown promise in overcoming multi-drug resistance in melanoma cells . It’s currently being evaluated in combination with docetaxel in Phase 1 and II clinical trials for prostate and lung cancer . Further investigation of this compound alone or in tandem with other drug efflux transporter inhibitors for hard-to-treat MDR melanoma is warranted .

生化分析

Biochemical Properties

ABT-751 interacts with β-tubulin, a protein that forms part of the microtubules, key components of the cytoskeleton . These interactions disrupt the dynamics of microtubules, affecting various cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is crucial for cell division . This disruption can lead to cell death, particularly in rapidly dividing cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the colchicine site on β-tubulin . This binding inhibits the polymerization of microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a sustained effect on disrupting microtubule dynamics

Dosage Effects in Animal Models

The effects of this compound in animal models have not been fully explored. Phase 1 clinical trials in humans have helped establish the maximum tolerated dose and identified potential toxicities .

Metabolic Pathways

Its interaction with β-tubulin suggests it may influence pathways related to cell division and growth .

Transport and Distribution

Its ability to bind to β-tubulin suggests it may be distributed wherever these proteins are present .

Subcellular Localization

This compound likely localizes to areas where microtubules are abundant, given its mechanism of action. This includes the cytoskeleton and the mitotic spindle during cell division .

属性

IUPAC Name

N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVCIZFVQDVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869913
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141430-65-1, 857447-92-8
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141430-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E 7010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-751
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 141430-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABT-751
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abt-751
Reactant of Route 2
Abt-751
Reactant of Route 3
Abt-751
Reactant of Route 4
Abt-751
Reactant of Route 5
Abt-751
Reactant of Route 6
Reactant of Route 6
Abt-751

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。